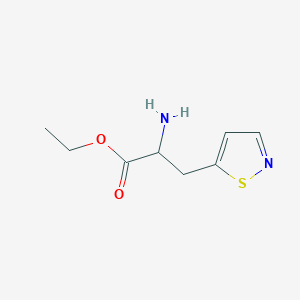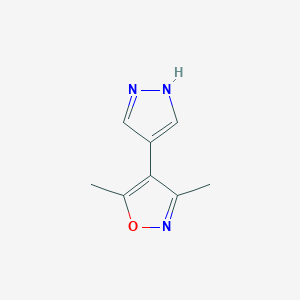
3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole is a heterocyclic compound that features both pyrazole and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride under dehydrating conditions to form the oxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole or oxazole derivatives.
Substitution: Formation of substituted pyrazole or oxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemistry: The compound is explored for its potential use in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and oxazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the oxazole ring, making it less versatile in certain applications.
4-(1H-pyrazol-4-yl)-1,2-oxazole: Lacks the methyl groups, which can influence its reactivity and biological activity.
Uniqueness
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole is unique due to the presence of both pyrazole and oxazole rings, along with the methyl groups at positions 3 and 5
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H9N3O/c1-5-8(6(2)12-11-5)7-3-9-10-4-7/h3-4H,1-2H3,(H,9,10) |
InChI-Schlüssel |
GRFFBNUIKDVMRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


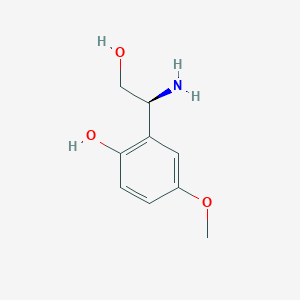
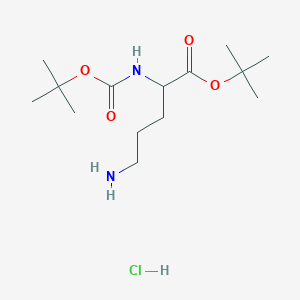

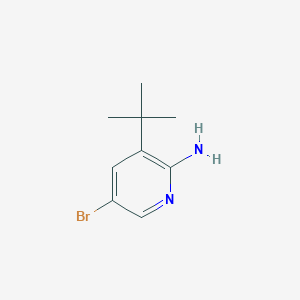
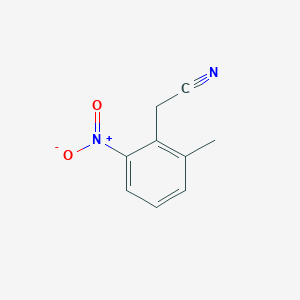

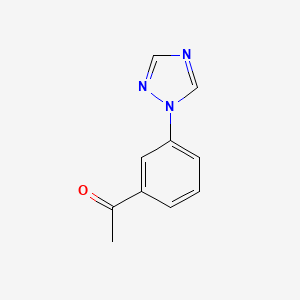

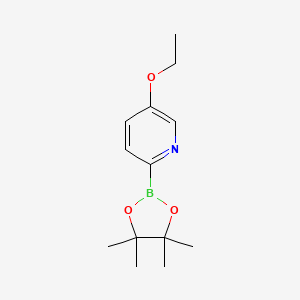


![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
